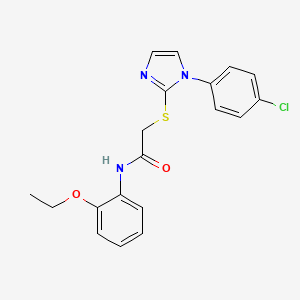

![molecular formula C16H11ClN4O3S B2759799 5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 392241-35-9](/img/structure/B2759799.png)

5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide” is a complex organic molecule. It contains several functional groups, including a chloro group, a nitro group, a benzamide group, and a thiadiazole ring .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, 1,3,4-thiadiazole derivatives can be prepared by condensation of appropriate thiones .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a benzamide group, and nitro and chloro substituents . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the chloro group, and the amide group. These functional groups can participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitro group could make the compound more reactive, while the chloro group could increase its lipophilicity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- The synthesis of thiadiazoles has been explored for their significant cytotoxic properties and antimicrobial activities. One study highlighted the preparation of 2-(5-methyl-2-nitrophenyl)-5-substituted-1,3,4-oxadiazoles and thiadiazoles, showing considerable cytotoxicity and antibacterial effects (Mutchu et al., 2018).

Anticonvulsant Applications

- A derivative of 1,3,4-thiadiazole demonstrated high anticonvulsive activity, surpassing a classic anticonvulsant drug in preclinical studies. This emphasizes the promise of thiadiazole derivatives in developing new anticonvulsant medications (Sych et al., 2018).

Anticancer Activity

- Certain 4-thiazolidinone derivatives, designed as anticonvulsant agents, also showed potential anticancer activity. Their binding to benzodiazepine receptors and the absence of impairing effects on learning and memory underscore their therapeutic potential (Faizi et al., 2017).

Corrosion Inhibition

- New 2,5-disubstituted 1,3,4-thiadiazoles were investigated as corrosion inhibitors for mild steel in acidic conditions, with some compounds showing effective inhibition properties. This study illustrates the chemical utility of thiadiazole derivatives beyond biological applications (Bentiss et al., 2007).

Zukünftige Richtungen

Wirkmechanismus

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Pharmacokinetics

It has a polar surface area of 129 Ų, which is within the range generally favorable for oral bioavailability . The compound also has a LogP value of 4.54, suggesting it has a balance of hydrophilic and lipophilic properties, which is important for crossing biological membranes .

Eigenschaften

IUPAC Name |

5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3S/c1-9-3-2-4-10(7-9)15-19-20-16(25-15)18-14(22)12-8-11(17)5-6-13(12)21(23)24/h2-8H,1H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQDUPIZPRLRDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

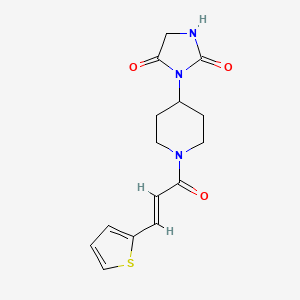

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2759717.png)

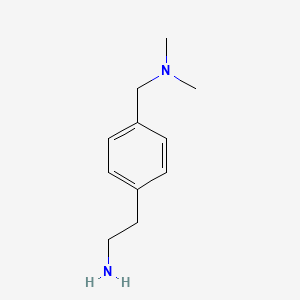

![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydrobromide](/img/structure/B2759718.png)

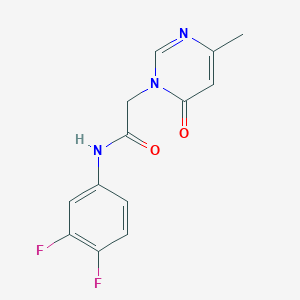

![1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2759721.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2759724.png)

![N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)-3-(trifluoromethyl)aniline](/img/structure/B2759725.png)

![4-[(3-Methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2759726.png)

![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2759727.png)

![2-Chloro-N-[(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-yl]acetamide](/img/structure/B2759730.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2759734.png)

![Methyl 4-[[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2759736.png)